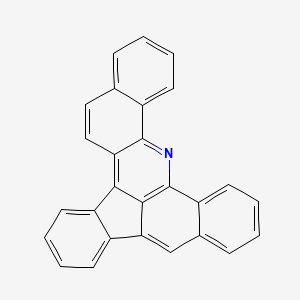
(E)-(2-Iodovinyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(2-Iodovinyl)cyclohexane is an organic compound with the molecular formula C8H13I It is characterized by the presence of an iodine atom attached to a vinyl group, which is in turn bonded to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(2-Iodovinyl)cyclohexane typically involves the iodination of a vinylcyclohexane precursor. One common method is the addition of iodine to a vinylcyclohexane under controlled conditions. The reaction can be catalyzed by various agents to ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of stabilizers and purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
化学反应分析
Types of Reactions: (E)-(2-Iodovinyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products:
Substitution: Formation of various substituted cyclohexane derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of cyclohexane.
科学研究应用
(E)-(2-Iodovinyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-(2-Iodovinyl)cyclohexane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The vinyl group can undergo addition reactions, leading to the formation of new chemical bonds and structures.
相似化合物的比较
Vinylcyclohexane: Lacks the iodine atom, resulting in different reactivity and applications.
(Z)-(2-Iodovinyl)cyclohexane: The (Z)-isomer has different spatial arrangement, affecting its chemical properties.
Cyclohexyl iodide: Contains an iodine atom but lacks the vinyl group, leading to different reactivity.
Uniqueness: (E)-(2-Iodovinyl)cyclohexane is unique due to the presence of both the iodine atom and the vinyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
42599-23-5 |
|---|---|
分子式 |
C8H13I |
分子量 |
236.09 g/mol |
IUPAC 名称 |
[(E)-2-iodoethenyl]cyclohexane |
InChI |
InChI=1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h6-8H,1-5H2/b7-6+ |
InChI 键 |
ZXSSDGGNCWCSHX-VOTSOKGWSA-N |
手性 SMILES |
C1CCC(CC1)/C=C/I |
规范 SMILES |
C1CCC(CC1)C=CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


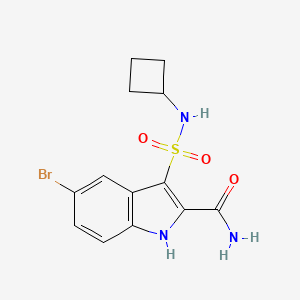
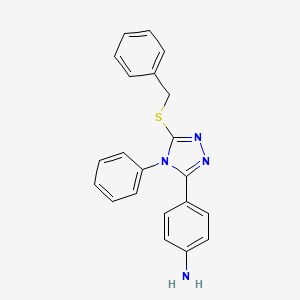
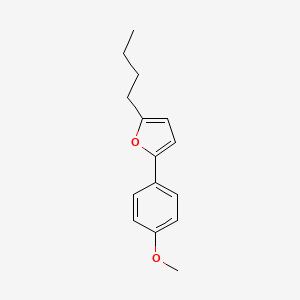
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)
![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
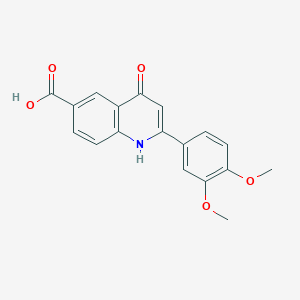
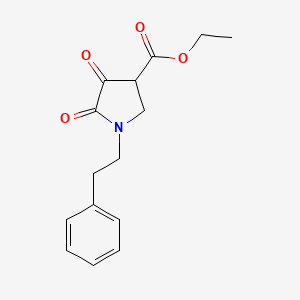

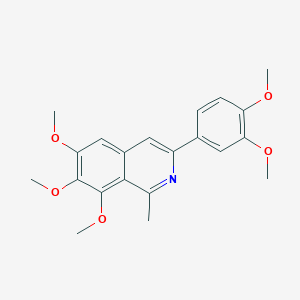
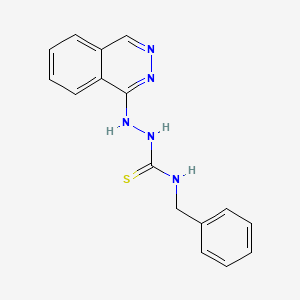
![N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide](/img/structure/B12903409.png)
